

# Fraxamoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fraxamoside |           |
| Cat. No.:            | B1234067    | Get Quote |

# An In-depth Technical Guide to Fraxamoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Fraxamoside**. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

#### Introduction

Fraxamoside is a naturally occurring macrocyclic secoiridoid glucoside that has garnered significant interest for its potent biological activity.[1][2] Isolated from species such as Fraxinus americana (White Ash) and Olea europaea (Olive), it is recognized primarily as a competitive inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism.[1] Its inhibitory potency is comparable to that of allopurinol, a cornerstone drug in the management of hyperuricemia and gout.[2] The unique macrocyclic structure of Fraxamoside, featuring a hydroxytyrosol group, distinguishes it from other xanthine oxidase inhibitors and presents a promising scaffold for the development of new therapeutic agents.[2] This document consolidates the available technical data on Fraxamoside to serve as a foundational resource for further research and development.

# **Chemical Structure and Properties**

**Fraxamoside** possesses a complex polycyclic structure. Its formal chemical name is methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-



trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate.[3]

#### **Chemical Identifiers**

For unambiguous identification and database referencing, the following identifiers are provided for **Fraxamoside**.



| Identifier        | Value                                                                                                                                                                                                                                                                        | Source          |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| IUPAC Name        | methyl (1S,3S,7S,12R,15R,16S,17S,1 8R,20E)-12-(3,4- dihydroxyphenyl)-20- ethylidene-16,17,18-trihydroxy- 9-oxo-2,4,10,13,19- pentaoxatricyclo[13.3.1.1 <sup>3</sup> , <sup>7</sup> ]ico s-5-ene-6-carboxylate                                                                | PubChem[3]      |
| CAS Number        | 326594-34-7                                                                                                                                                                                                                                                                  | CymitQuimica[4] |
| Molecular Formula | C25H30O13                                                                                                                                                                                                                                                                    | PubChem[3]      |
| SMILES            | C/C=C/1[C@@H]2CC(=O)OCINVALID-LINKO[C@@H]1OC=C2C(=O)OC)O)O)O">C@HC4=CC(=C(C=C4)O)O                                                                                                                                                                                           | PubChem[3]      |
| InChI             | InChl=1S/C25H30O13/c1-3-<br>12-13-7-19(28)35-9-17(11-4-5-<br>15(26)16(27)6-11)34-10-18-<br>20(29)21(30)22(31)25(37-<br>18)38-24(12)36-8-<br>14(13)23(32)33-2/h3-<br>6,8,13,17-18,20-22,24-27,29-<br>31H,7,9-10H2,1-2H3/b12-<br>3+/t13-,17-,18+,20+,21-,22+,2<br>4-,25-/m0/s1 | PubChem[3]      |
| InChlKey          | QVUZRUJONIJRDT-<br>PPKUYGORSA-N                                                                                                                                                                                                                                              | PubChem[3]      |

# **Physicochemical Properties**

The following table summarizes key physicochemical properties of **Fraxamoside**. Note that many of the available data points are computationally predicted rather than experimentally



#### determined.

| Property                          | Value           | Туре         | Source                           |
|-----------------------------------|-----------------|--------------|----------------------------------|
| Molecular Weight                  | 538.5 g/mol     | PubChem[3]   |                                  |
| Monoisotopic Mass                 | 538.16864101 Da | Computed     | PubChem[3]                       |
| XLogP3                            | -1.1            | Predicted    | PubChem[3]                       |
| Water Solubility                  | 1.61 g/L        | Predicted    | PhytoBank[5]                     |
| logP                              | 0.42            | Predicted    | PhytoBank[5]                     |
| logS                              | -2.5            | Predicted    | PhytoBank[5]                     |
| pKa (Strongest Acidic)            | 9.21            | Predicted    | PhytoBank[5]                     |
| pKa (Strongest Basic)             | -3.6            | Predicted    | PhytoBank[5]                     |
| Hydrogen Bond Donor<br>Count      | 7               | Computed     | PubChem[3]                       |
| Hydrogen Bond<br>Acceptor Count   | 13              | Computed     | PubChem[3]                       |
| Rotatable Bond Count              | 5               | Computed     | PubChem[3]                       |
| Topological Polar<br>Surface Area | 191 Ų           | Computed     | PubChem[3]                       |
| Appearance                        | Powder          | Experimental | CymitQuimica,<br>ChemFaces[1][4] |

Note: Experimental data for properties such as melting point and specific optical rotation are not readily available in the surveyed literature.

### **Spectroscopic Data**

Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, Mass Spectrometry) for **Fraxamoside** is not available in the public domain literature reviewed. For structural confirmation, researchers would typically rely on a combination of 2D NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS) for accurate mass determination,



IR spectroscopy to identify functional groups (e.g., O-H, C=O, C=C), and UV-Vis spectroscopy for detecting chromophores.

### **Biological Activity and Mechanism of Action**

The primary characterized biological activity of **Fraxamoside** is its role as a potent and competitive inhibitor of xanthine oxidase (XO).

#### **Xanthine Oxidase Inhibition**

Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout. By inhibiting xanthine oxidase, **Fraxamoside** effectively reduces the production of uric acid.

Studies have shown that **Fraxamoside** acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the substrate (xanthine) from binding. This mechanism is distinct from allosteric inhibition and suggests that the **Fraxamoside** structure has a high affinity for the molybdenum-containing active site of xanthine oxidase. The inhibitory potency has been found to be comparable to that of allopurinol, a widely used clinical xanthine oxidase inhibitor.

#### **Signaling Pathway: Purine Catabolism**

The diagram below illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the point of inhibition by **Fraxamoside**.





Click to download full resolution via product page

Caption: Purine catabolism and **Fraxamoside**'s point of intervention.

### **Experimental Protocols**

This section provides a detailed methodology for a key experiment used to characterize the biological activity of **Fraxamoside**.

### **Xanthine Oxidase (XO) Inhibition Assay**

This protocol details the spectrophotometric measurement of xanthine oxidase activity by monitoring the formation of uric acid.

Objective: To determine the inhibitory effect of **Fraxamoside** on xanthine oxidase activity by measuring the rate of uric acid production at 295 nm.

#### Materials:

- Xanthine Oxidase (XO) from bovine milk
- Xanthine



- Fraxamoside (or other test inhibitors)
- Allopurinol (positive control)
- Potassium phosphate buffer (50 mM, pH 7.8)
- EDTA (0.1 mM)
- DMSO (for dissolving compounds)
- UV-Vis Spectrophotometer with temperature control (e.g., Peltier)
- Cuvettes (1 cm path length)

#### Procedure:

- · Preparation of Reagents:
  - Prepare a 50 mM potassium phosphate buffer containing 0.1 mM EDTA, adjusted to pH
     7.8.
  - Prepare a stock solution of xanthine (e.g., 10 mM in 0.1 M NaOH) and dilute with the phosphate buffer to the desired working concentrations (e.g., for kinetics, ranging from 0.4 μM to 50 μM).
  - Prepare a stock solution of xanthine oxidase (e.g., 160 U/L) in the phosphate buffer. Keep on ice.
  - Prepare stock solutions of Fraxamoside and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
- Assay Execution:
  - Set the spectrophotometer to read absorbance at 295 nm and maintain the temperature at 20°C or 25°C.
  - In a 500 μL final volume cuvette, combine the following:



- 50 mM phosphate buffer (pH 7.8) with 0.1 mM EDTA.
- Xanthine substrate to a final concentration of 50 μM (for single-point inhibition) or varying concentrations (for kinetic studies).
- The desired concentration of Fraxamoside or control inhibitor.
- For the control (uninhibited) reaction, add an equivalent volume of buffer/DMSO instead of the inhibitor.
- Incubate the mixture for a few minutes to allow for temperature equilibration.
- $\circ$  Initiate the reaction by adding 10  $\mu$ L of the 160 U/L XO stock solution (final concentration of 3.2 U/L).
- Immediately start monitoring the increase in absorbance at 295 nm for at least 2 minutes.
- Data Analysis:
  - Calculate the rate of reaction (v) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
  - o For IC₅₀ Determination: Calculate the percentage of inhibition for each **Fraxamoside** concentration using the formula: % Inhibition = [(v\_control v\_inhibitor) / v\_control] \* 100 Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a doseresponse curve to determine the IC₅₀ value.
  - For Kinetic Analysis (Mechanism of Inhibition):
    - Measure the reaction rates at multiple substrate concentrations in the absence and presence of several different fixed inhibitor concentrations.
    - Generate Lineweaver-Burk plots (1/v vs. 1/[Substrate]).
    - Analyze the plots: For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), while the x-intercept will vary (Km increases).

### **Workflow for XO Inhibition Assay**



The following diagram outlines the logical workflow for the xanthine oxidase inhibition assay.



Click to download full resolution via product page



Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.

#### Conclusion

Fraxamoside stands out as a significant natural product with well-defined activity as a competitive xanthine oxidase inhibitor. Its complex macrocyclic structure provides a unique chemical scaffold that is distinct from many existing XOIs. While its biological mechanism of action is understood in the context of purine metabolism, a comprehensive experimental characterization of its physicochemical and spectroscopic properties is not widely available in the public literature. The detailed protocol for assessing its inhibitory activity provided herein offers a robust method for further investigation and comparison. As a lead compound, Fraxamoside holds considerable potential for the development of novel therapeutics for conditions associated with hyperuricemia, warranting further research into its isolation, synthesis, and full physicochemical characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structure—activity relationships of fraxamoside as an unusual xanthine oxidase inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of fraxamoside as an unusual xanthine oxidase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fraxamoside chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234067#fraxamoside-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com